molecular formula C7H7N3 B1403511 2-Cyano-4-cyclopropyl-1H-imidazole CAS No. 120118-65-2

2-Cyano-4-cyclopropyl-1H-imidazole

Cat. No. B1403511
CAS RN: 120118-65-2
M. Wt: 133.15 g/mol
InChI Key: RUKADWYKAGIPAF-UHFFFAOYSA-N
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Description

“2-Cyano-4-cyclopropyl-1H-imidazole” is a heterocyclic organic compound . It is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride . The compound is white to yellow solid in physical form .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

The compound “2-Cyano-4-cyclopropyl-1H-imidazole” has a molecular weight of 169.61 . It is a white to yellow solid and is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

2-Cyano-4-cyclopropyl-1H-imidazole: has been explored for its potential in medicinal chemistry, particularly as a core structure for developing antimicrobial agents . The imidazole ring is a common motif in many pharmaceuticals due to its resemblance to the essential biological building blocks like histidine and purine. Derivatives of this compound have shown promise in combating a range of microbial infections.

Synthetic Chemistry: Catalysts and Building Blocks

In synthetic chemistry, 2-Cyano-4-cyclopropyl-1H-imidazole serves as a versatile building block for constructing more complex molecules . Its ability to act as a ligand for metal-mediated catalysis has been utilized in various synthetic transformations, enhancing the efficiency and selectivity of chemical reactions.

Industrial Applications: Chemical Synthesis

The industrial applications of 2-Cyano-4-cyclopropyl-1H-imidazole extend to its use in the synthesis of dyes, polymers, and other industrial chemicals . Its stability and reactivity make it an ideal candidate for large-scale chemical processes that require robust intermediates.

Green Chemistry: Sustainable Practices

2-Cyano-4-cyclopropyl-1H-imidazole: plays a role in green chemistry initiatives, where it’s used to develop environmentally friendly synthetic methods . Its incorporation into reactions that minimize waste and avoid toxic solvents aligns with the principles of sustainable chemistry.

Ionic Liquids: Solvents and Electrolytes

This compound’s derivatives are being studied for their application as ionic liquids . These salts, which are liquid at room temperature, are sought after for their unique solvent properties and potential use in electrochemical applications, such as batteries and solar cells.

N-Heterocyclic Carbenes: Organometallic Chemistry

Finally, 2-Cyano-4-cyclopropyl-1H-imidazole is a precursor to N-heterocyclic carbenes (NHCs), which are valuable ligands in organometallic chemistry . NHCs are known for their strong σ-donating and π-accepting abilities, making them excellent partners for metal catalysts in various organic transformations.

Safety And Hazards

The compound is associated with several hazard statements including H301, H311, and H331 . Precautionary measures include P261, P280, P301+P310, and P311 . The compound is represented by the pictogram of a skull and crossbones, indicating that it is dangerous .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-cyclopropyl-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKADWYKAGIPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-cyclopropyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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